molecular formula C7H14N2O B13515636 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine

1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine

Cat. No.: B13515636
M. Wt: 142.20 g/mol
InChI Key: SENDKZIXVODWQR-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine is a bicyclic amine containing a fused oxygen atom within its norbornane-like framework. Such structural features make it a candidate for drug discovery, particularly in targeting receptors or enzymes requiring rigid, three-dimensional pharmacophores .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine

InChI

InChI=1S/C7H14N2O/c8-4-7-2-1-6(9,3-7)5-10-7/h1-5,8-9H2

InChI Key

SENDKZIXVODWQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(CO2)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Bicyclo[2.2.1]heptan-2-amine Synthesis:

    Hydrobromide Salt Formation:

Industrial Production::
  • Industrial-scale production methods may involve modifications of the above synthetic routes.
  • Optimization for yield, purity, and safety considerations are crucial.

Chemical Reactions Analysis

1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine can participate in various reactions:

    Reduction: The aminomethyl group can be reduced to the corresponding methyl group.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

    Cyclization: Intramolecular cyclization reactions are possible due to the bicyclic structure.

    Hydrolysis: The oxabicyclo ring can be hydrolyzed under acidic or basic conditions.

Common reagents include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., alkyl halides), and acids/bases.

Major products depend on reaction conditions and substituents.

Scientific Research Applications

1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug design.

    Biological Studies: Researchers explore its interactions with receptors and enzymes.

    Industry: Its unique structure could be useful in materials science.

Mechanism of Action

  • The compound’s mechanism of action likely involves binding to specific molecular targets.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Substituent Modifications on the Bicyclo[2.2.1]heptane Core

Compound Name Substituents Molecular Formula Key Properties/Applications References
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine -NH2, -CH2NH2 C8H14N2O Base structure; potential CNS or enzyme targeting
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride -F, -CH2NH2 (HCl salt) C8H14ClFN2O Enhanced metabolic stability; improved solubility via HCl salt
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride -OCH3, -CH2NH2 (HCl salt) C9H17ClN2O2 Increased lipophilicity; potential prodrug candidate
[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol -CH2OH, -CH2NH2 C8H15NO2 Additional hydroxyl group for H-bonding; altered bioavailability

Key Observations :

  • Fluorine substitution (e.g., in the fluoromethyl derivative) improves metabolic stability and may enhance blood-brain barrier penetration due to its electronegativity and small size .
  • Hydroxyl-containing analogs (e.g., the methanol derivative) introduce polar interactions, which could improve target binding but may require structural optimization to balance permeability .

Variations in Bicyclic Ring Systems

Compound Class Bicyclic Framework Key Applications References
2-Oxabicyclo[2.2.1]heptane derivatives [2.2.1] with one oxygen atom CXCR2 antagonists (e.g., anti-cancer agents)
2-Oxabicyclo[2.2.2]octane derivatives [2.2.2] with one oxygen atom Phenyl bioisosteres; RORγt agonists, myeloperoxidase inhibitors
2-Oxabicyclo[2.1.1]hexane derivatives [2.1.1] with one oxygen atom Antibacterial agents; enzyme inhibitors

Structural and Functional Insights :

  • The bicyclo[2.2.1]heptane system (as in the target compound) offers moderate ring strain and a compact shape, ideal for mimicking cyclic amines in receptor binding .
  • Bicyclo[2.2.2]octane derivatives exhibit larger cavities and reduced strain, making them effective phenyl ring replacements in bioactive molecules (e.g., improving solubility or reducing toxicity) .

Bioisosteric Replacements and Pharmacological Relevance

The target compound’s bicyclic structure has been explored as a bioisostere for aromatic rings. For example:

  • 2-Oxabicyclo[2.2.2]octane replaces para-substituted phenyl groups in RORγt agonists, maintaining potency while reducing off-target interactions .
  • In contrast, bicyclo[2.2.1]heptane derivatives (e.g., CXCR2 antagonists) exploit rigidity to stabilize ligand-receptor complexes, improving binding affinity compared to flexible linear analogs .

Biological Activity

1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Biological Activity Overview

The biological activity of 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine is primarily linked to its interactions with various biological targets, including enzymes and receptors. Although comprehensive data is limited, preliminary studies suggest several potential activities:

  • Antimicrobial Activity : Some derivatives of bicyclic amines exhibit significant antimicrobial properties, suggesting that 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine may possess similar effects.
  • Neuroprotective Effects : Compounds with similar structural motifs have been studied for their neuroprotective capabilities, particularly in models of neurodegenerative diseases.
  • Enzyme Inhibition : The bicyclic structure may influence enzyme interactions, potentially serving as an inhibitor for certain metabolic pathways.

Synthesis and Derivatives

Research has focused on synthesizing derivatives of 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine to enhance its biological activity. For example, tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate has been synthesized and characterized, showing promise in various biological assays .

Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of bicyclic amines, derivatives of 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine were tested against common bacterial strains. The results indicated that certain modifications to the amine group significantly enhanced antibacterial activity.

CompoundActivity (Zone of Inhibition)
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine14 mm
Tert-butyl derivative18 mm
Control (no treatment)0 mm

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that compounds with a similar bicyclic structure provided significant protection against cell death.

TreatmentCell Viability (%)
Control100
Bicyclic compound85
Tert-butyl derivative90

The mechanisms underlying the biological activity of 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine are not fully elucidated but may involve:

  • Receptor Binding : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.
  • Antioxidant Activity : Some studies suggest that similar compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

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